Cbz-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker primarily utilized in the design of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for the selective release of cytotoxic agents in targeted cancer therapies. The compound's full chemical name reflects its components: a carbobenzyloxy group (Cbz) attached to phenylalanine (Phe), an allyloxycarbonyl group (Alloc) on lysine (Lys), and a para-aminobenzyl (PAB) moiety linked to a p-nitrophenyl (PNP) leaving group.
Cbz-Phe-(Alloc)Lys-PAB-PNP is classified as a peptide linker and is sourced from synthetic organic chemistry. It is specifically designed for use in bioconjugation processes where controlled release of therapeutic agents is required. The compound is often compared with similar linkers like Boc-Phe-(Alloc)Lys-PAB-PNP and Fmoc-Phe-(Alloc)Lys-PAB-PNP, which differ primarily in their protecting groups.
The synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP involves several key steps:
The molecular formula for Cbz-Phe-(Alloc)Lys-PAB-PNP is , with a molecular weight of approximately 757.81 g/mol. The structure includes:
The detailed structural representation can be accessed through databases such as PubChem, which provides visualization and additional data on the compound's properties .
Cbz-Phe-(Alloc)Lys-PAB-PNP participates in various chemical reactions:
The mechanism of action for Cbz-Phe-(Alloc)Lys-PAB-PNP revolves around its role as a cleavable linker in ADCs:
Cbz-Phe-(Alloc)Lys-PAB-PNP is primarily used in:
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining monoclonal antibodies with potent cytotoxic payloads via specialized chemical linkers. The linker, a critical determinant of ADC efficacy, ensures plasma stability during systemic circulation while enabling precise payload release within target cells. Cbz-Phe-(Alloc)Lys-PAB-PNP exemplifies an advanced cleavable linker designed to overcome historical limitations of heterogeneity and premature drug release observed in early ADC designs [5] [9].
Cleavable linkers respond to specific physiological stimuli (e.g., lysosomal enzymes, acidic pH) to release cytotoxic payloads intracellularly. Unlike non-cleavable linkers, they facilitate "bystander effects"—destroying adjacent cancer cells—crucial for treating heterogeneous tumors. Cbz-Phe-(Alloc)Lys-PAB-PNP (CAS 159857-90-6) is a protease-sensitive linker featuring a p-nitrophenyl (PNP) ester group for efficient payload conjugation and a self-immolative para-aminobenzyloxycarbonyl (PAB) spacer that ensures controlled drug release [1] [3] [6].
Table 1: Molecular Characteristics of Cbz-Phe-(Alloc)Lys-PAB-PNP
Property | Value |
---|---|
CAS Number | 159857-90-6 |
Molecular Formula | C₄₁H₄₃N₅O₁₁ |
Molecular Weight | 781.81 g/mol |
SMILES Notation | O=N+C(C=C1)=CC=C1OC(OCC(C=C2)=CC=C2NC(C@HNC(C@@HCC4=CC=CC=C4)=O)=O |
Purity | ≥98% (HPLC) |
Storage Conditions | -20°C (desiccated) |
Peptide-based linkers have evolved from simple dipeptides (e.g., Val-Cit) to complex, enzymatically resistant structures. Cbz-Phe-(Alloc)Lys-PAB-PNP addresses two key challenges:
Enzymatic Cleavage Mechanism: Cathepsin B recognizes the Phe-Lys motif, hydrolyzing the amide bond between lysine and PAB. This triggers self-immolation of PAB, releasing the payload (e.g., MMAE, DM1) within cancer cells [5] [9].
Conjugation Chemistry: The PNP ester reacts with payload hydroxyl/amine groups under mild conditions (pH 7–8, 25°C), forming stable carbamate or carbonate linkages. This contrasts with traditional N-hydroxysuccinimide (NHS) esters, which exhibit lower hydrolytic stability [3] [8].
Table 2: Conjugation Methods for PNP-Activated Linkers
Conjugation Target | Product Linkage | Reaction Efficiency | Application Example |
---|---|---|---|
Primary Amine (Payload) | Carbamate | >90% in 2h (25°C) | Auristatins, Camptothecins |
Hydroxyl (Payload) | Carbonate | >85% in 4h (25°C) | Maytansinoids, PBD Dimers |
Antibody (Lysine) | Amide | Not recommended* | N/A |
*Note: Direct antibody conjugation risks heterogeneity; instead, linkers are first coupled to payloads, then conjugated site-specifically to antibodies [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1